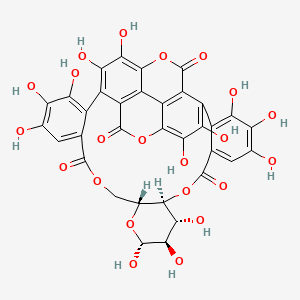
阿曲替胺
描述
阿考替胺是一种主要用于治疗功能性消化不良的药物,功能性消化不良是一种常见的胃肠道疾病,其特征是餐后饱胀、上腹胀气和早饱等症状。 它以阿考非德的商品名出售,并以其作为乙酰胆碱酯酶抑制剂的作用而闻名 .
科学研究应用
阿考替胺因其在各个领域的应用而得到广泛研究:
化学: 用作乙酰胆碱酯酶抑制剂研究中的模型化合物。
生物学: 研究其对胃肠道运动的影响及其在治疗其他胃肠道疾病中的潜在作用。
工业: 用于制药行业开发促动力药物.
作用机制
阿考替胺通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解乙酰胆碱的酶。通过抑制这种酶,阿考替胺提高了胃肠道中乙酰胆碱的水平,从而增强胃肠动力,缓解功能性消化不良的症状。 该药物作用于肠神经系统中的毒蕈碱受体,导致乙酰胆碱释放增加和乙酰胆碱酯酶活性抑制 .
生化分析
Biochemical Properties
Acotiamide plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract . By increasing acetylcholine levels, acotiamide enhances gastrointestinal motility, which helps alleviate symptoms of functional dyspepsia . Acotiamide interacts with muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .
Cellular Effects
Acotiamide influences various cellular processes, particularly in the gastrointestinal tract. It enhances gastric accommodation and accelerates gastric emptying, which are critical for proper digestion . Acotiamide increases the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells, leading to enhanced muscle contractions and improved gastrointestinal motility . Additionally, acotiamide has been shown to improve dyspeptic symptoms and reduce anxiety in patients with functional dyspepsia .
Molecular Mechanism
At the molecular level, acotiamide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . This inhibition leads to increased acetylcholine levels, which bind to muscarinic receptors on smooth muscle cells, enhancing muscle contractions and gastrointestinal motility . Acotiamide also acts as an antagonist on muscarinic autoreceptors in the enteric nervous system, further increasing acetylcholine release . This dual mechanism of action makes acotiamide effective in treating functional dyspepsia.
Temporal Effects in Laboratory Settings
In laboratory settings, acotiamide has shown stability and efficacy over time. Studies have demonstrated that acotiamide significantly increases gastric accommodation and accelerates gastric emptying in patients with functional dyspepsia . These effects are maintained over the course of treatment, with improvements in dyspeptic symptoms and anxiety observed after two weeks of treatment . Acotiamide’s stability and sustained efficacy make it a promising treatment for functional dyspepsia.
Dosage Effects in Animal Models
In animal models, acotiamide has been shown to enhance gastric motility and improve delayed gastric emptying . The effects of acotiamide vary with different dosages, with higher doses leading to more pronounced improvements in gastrointestinal motility . At very high doses, acotiamide may cause adverse effects such as increased prolactin levels and abnormal liver function tests . These findings highlight the importance of determining the optimal dosage for therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Acotiamide is primarily metabolized by the enzymes UGT1A8 and UGT1A9 . These enzymes facilitate the conjugation of acotiamide with glucuronic acid, making it more water-soluble and easier to excrete . The majority of acotiamide is excreted in the feces, with a smaller portion eliminated through urine . This metabolic pathway ensures the efficient clearance of acotiamide from the body, reducing the risk of accumulation and toxicity.
Transport and Distribution
Acotiamide is transported and distributed within cells and tissues through carrier-mediated processes . In the stomach, acotiamide is actively transported from the blood to the stomach tissue, where it exerts its effects on gastrointestinal motility . This transport mechanism ensures that acotiamide reaches its target site of action, enhancing its therapeutic efficacy. Additionally, acotiamide’s distribution is influenced by its binding to stomach tissue proteins, which helps localize the drug to the stomach .
Subcellular Localization
Acotiamide’s subcellular localization is primarily within the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic receptors on the cell surface, leading to increased acetylcholine release and enhanced muscle contractions . Acotiamide’s localization to these specific cellular compartments is crucial for its therapeutic effects on gastrointestinal motility. Additionally, acotiamide’s binding to acetylcholinesterase within the cells prevents the breakdown of acetylcholine, further enhancing its efficacy .
准备方法
合成路线和反应条件
阿考替胺的制备涉及几个合成步骤。一种常见的方法包括将2-羟基-4,5-二甲氧基苯甲酸与亚硫酰氯反应,形成相应的酰氯。 然后将此中间体在碱的存在下与2-氨基-1,3-噻唑-4-甲酰胺反应,生成阿考替胺 .
工业生产方法
阿考替胺的工业生产通常涉及使用亲水性速溶成分来提高最终产品的溶解速率。 该过程包括将阿考替胺和填充剂进行微粉化,然后与药用辅料混合形成片剂 .
化学反应分析
反应类型
阿考替胺会发生各种化学反应,包括:
氧化: 阿考替胺可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可用于修饰阿考替胺分子中的官能团。
常用试剂和条件
涉及阿考替胺的反应中常用的试剂包括用于氯化的亚硫酰氯,用于去质子化的碱,如氢氧化钠,以及用于还原反应的还原剂,如硼氢化钠 .
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,阿考替胺的氧化可以生成氧化衍生物,而取代反应可以导致各种取代的噻唑衍生物 .
相似化合物的比较
阿考替胺在促动力药物中是独一无二的,因为它具有特定的作用机制,并且不与血清素或多巴胺受体结合。类似的化合物包括:
多潘立酮: 一种用于胃肠道运动障碍的多巴胺拮抗剂。
西沙必利: 一种血清素受体激动剂,以前用于胃肠道运动,但因心脏副作用而被撤回。
阿考替胺的独特性在于它选择性抑制乙酰胆碱酯酶,并且与其他神经递质受体的相互作用最小,使其成为治疗功能性消化不良更安全、更具针对性的选择 .
属性
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZNAUBXFZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870163 | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185106-16-5 | |
| Record name | Acotiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acotiamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acotiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOTIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)




